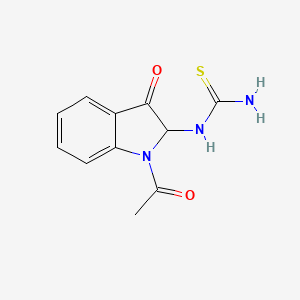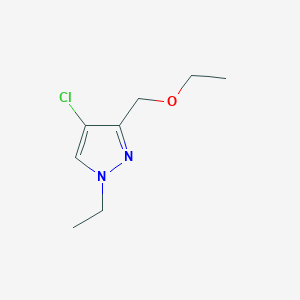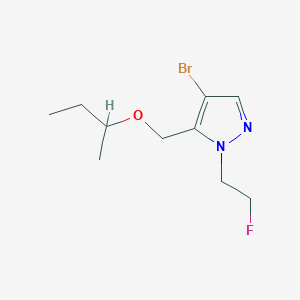
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA is a complex organic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol. This compound belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
準備方法
The synthesis of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves several steps, typically starting with the formation of the indole core. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized using catalysts and specific reaction conditions to increase yield and purity .
化学反応の分析
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while reduction can produce hydro-indoles .
科学的研究の応用
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses .
類似化合物との比較
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
189325-20-0 |
|---|---|
分子式 |
C11H11N3O2S |
分子量 |
249.29 g/mol |
IUPAC名 |
(1-acetyl-3-oxo-2H-indol-2-yl)thiourea |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)14-8-5-3-2-4-7(8)9(16)10(14)13-11(12)17/h2-5,10H,1H3,(H3,12,13,17) |
InChIキー |
BAYGZCXMYVTCSA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N |
正規SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653588.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653593.png)







![5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653604.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653606.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 2-ethylhexanoate](/img/structure/B1653610.png)

